

Fedratinib binding mode JAK2 ATP-competitive inhibitor

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Compound Focus: Fedratinib

CAS No.: 936091-26-8

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Mechanism of Action and Binding Mode

Fedratinib potently and selectively targets the JAK2 kinase domain. The table below summarizes its core mechanism:

Feature	Description
Primary Target	Janus kinase 2 (JAK2) [1] [2] [3]
Inhibition Type	ATP-competitive [2] [3]
Binding Mode	Dual binding in the kinase domain, engaging both the ATP-binding site and the adjacent peptide-substrate binding site [1] [2]
Key Interaction	Hydrogen bonds between its aminopyrimidine group and the leucine residue (Leu932) in the hinge region of JAK2 [2]
Selectivity	High selectivity for JAK2 over other JAK family members (JAK1, JAK3, TYK2) [1] [2] [3]

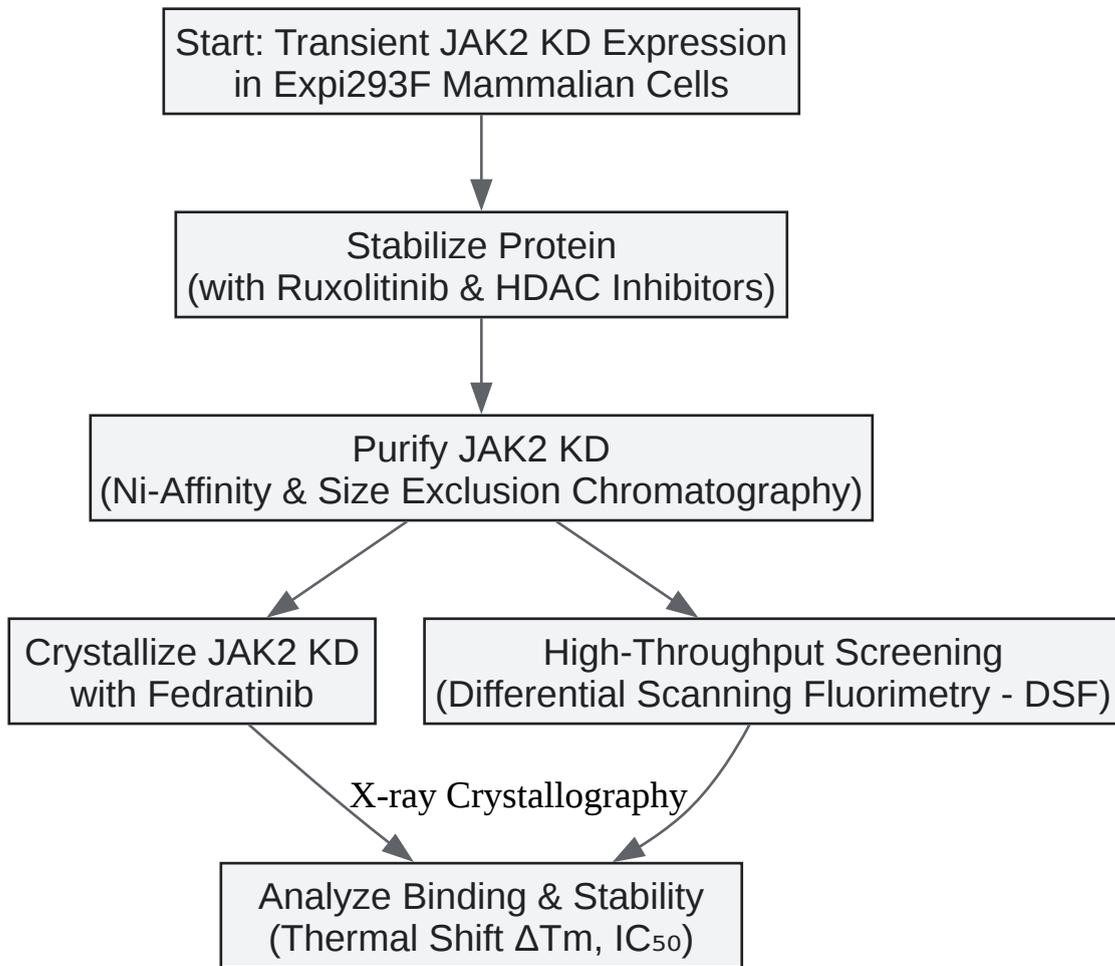
This dual-binding mode is significant as it may help overcome genetic resistance. In vitro studies have shown that **211 ruxolitinib-resistant JAK2 variants** remain fully sensitive to **fedratinib** [2].

Quantitative Biochemical and Cellular Profiling

The potency and selectivity of **fedratinib** have been characterized across multiple assay systems. The data below are primarily derived from cell-free enzymatic assays and cellular proliferation studies [4] [2] [3].

Assay Type	Target / Cell Line	IC ₅₀ Value
Biochemical (Cell-Free) Kinase Assay	JAK2 (Wild-Type)	3 nM [4] [2] [3]
	JAK2 (V617F Mutant)	3 nM [4] [2]
	FLT3	15 nM [4] [2]
	RET	48 nM [4]
Cellular Proliferation Assay	HEL (JAK2V617F mutation)	~300 nM [4] [2]
	Ba/F3 (JAK2V617F)	~300 nM [4] [2]

The following diagram illustrates the experimental workflow for producing crystallization-grade JAK2 and conducting binding studies, a key methodology for understanding inhibitor interactions [5]:



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Key Experimental Protocols

To study JAK2 inhibition and **fedratinib**'s effects, researchers employ several standardized techniques. Here are detailed methodologies for two critical assays:

1. Differential Scanning Fluorimetry (DSF) for Binding Affinity This protocol is used for initial screening and binding studies [5].

- **Protein Purification:** Purify the JAK2 kinase domain (KD) to homogeneity using Ni-affinity and size-exclusion chromatography.
- **Sample Preparation:** Mix purified JAK2 KD with the inhibitor compound (e.g., 100 μ M **fedratinib**) in an optimized buffer.

- **Thermal Denaturation:** Run the sample in a real-time PCR instrument with a temperature gradient (e.g., from 25°C to 95°C) while monitoring protein unfolding with a fluorescent dye.
- **Data Analysis:** Calculate the melting temperature shift (ΔT_m) of JAK2 with the inhibitor compared to JAK2 alone. A higher ΔT_m indicates stronger binding and increased protein stability. **Fedratinib** shows a ΔT_m of 5.2 °C [5].

2. Cell-Based Growth Inhibition Assay This protocol measures the functional consequences of JAK2 inhibition in a cellular context [5] [4].

- **Cell Culture:** Maintain UKE-1 cells (which harbor the JAK2V617F mutation) or HEL cells in appropriate media.
- **Drug Treatment:** Seed cells in multi-well plates and treat with a concentration gradient of **fedratinib** (e.g., 0 nM to 1000 nM). Include a DMSO-only control.
- **Incubation:** Incubate cells for a predetermined period (e.g., 48-72 hours).
- **Viability Measurement:** Assess cell viability using a method like the MTT assay or by directly counting cells.
- **Data Calculation:** Plot the percentage of viable cells against the inhibitor concentration and calculate the IC_{50} value (the concentration that inhibits 50% of cell growth). **Fedratinib** typically shows an IC_{50} of ~300 nM in JAK2V617F-driven cell lines [4].

Kinome Selectivity and Off-Target Effects

Beyond JAK2, **fedratinib** inhibits other kinases, which contributes to its overall pharmacological profile [6] [1] [2].

Kinase / Off-Target	Biological Role	Implication of Inhibition
FLT3	Tyrosine kinase involved in hematopoiesis and survival [1].	Potential secondary mechanism of action in MF; potential application in acute myeloid leukemia (AML) [1] [2].
BRD4	Epigenetic regulator (bromodomain-containing protein) [6] [1].	Synergistic JAK/BRD4 inhibition may reduce inflammatory cytokine production and reverse bone marrow fibrosis [6] [1].

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To cite this document: Smolecule. [Fedratinib binding mode JAK2 ATP-competitive inhibitor].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b547874#fedratinib-binding-mode-jak2-atp-competitive-inhibitor>]

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